molecular formula C19H36O4 B14724864 Methyl 11-hydroperoxyoctadec-9-enoate CAS No. 13045-55-1

Methyl 11-hydroperoxyoctadec-9-enoate

Cat. No.: B14724864
CAS No.: 13045-55-1
M. Wt: 328.5 g/mol
InChI Key: CUHYOWGKURCMLO-UHFFFAOYSA-N
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Description

Methyl 11-hydroperoxyoctadec-9-enoate (CAS: 6250-70-0) is a methyl ester of an octadecenoic acid derivative featuring a hydroperoxy (-OOH) group at position 11 and a double bond at position 9 (C9). Its molecular formula is C₁₉H₃₆O₄, with a molecular weight of 328.49 g/mol . This compound is notable for its reactive hydroperoxy group, which confers unique oxidative properties, making it relevant in lipid peroxidation studies and organic synthesis.

Properties

CAS No.

13045-55-1

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 11-hydroperoxyoctadec-9-enoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-9-12-15-18(23-21)16-13-10-7-6-8-11-14-17-19(20)22-2/h13,16,18,21H,3-12,14-15,17H2,1-2H3

InChI Key

CUHYOWGKURCMLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C=CCCCCCCCC(=O)OC)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 11-hydroperoxyoctadec-9-enoate can be achieved through several methods. One common approach involves the reaction of methyl 11-bromo-octadec-9-enoate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate. This reaction typically yields the desired hydroperoxide compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 11-hydroperoxyoctadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroperoxide group can be further oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or peroxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Chemistry: Methyl 11-hydroperoxyoctadec-9-enoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the study of reaction mechanisms involving hydroperoxides .

Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It can also be used as a model compound to investigate the behavior of hydroperoxides in biological systems .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl 11-hydroperoxyoctadec-9-enoate involves the interaction of the hydroperoxide group with various molecular targets. The hydroperoxide group can undergo homolytic cleavage to form free radicals, which can then participate in various chemical reactions. These free radicals can initiate chain reactions, leading to the formation of new compounds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydroperoxy Octadecenoic Acid Derivatives

9(S)-HPOT [(9S)-9-Hydroperoxyoctadeca-10,12,15-trienoic Acid]
  • Structure : Contains three double bonds (10E,12Z,15Z) and a hydroperoxy group at C7.
  • Key Differences : The additional double bonds (C12 and C15) increase unsaturation, enhancing reactivity in radical-mediated pathways. The stereochemistry (S-configuration) at C9 also influences enzymatic interactions .
  • Applications : A precursor in jasmonic acid biosynthesis, critical in plant stress responses.
13(S)-HODE [(13S)-Hydroxyoctadecadienoic Acid]
  • Structure : Hydroxy (-OH) group at C13 and two double bonds (C9 and C11).
  • Key Differences: The absence of a hydroperoxy group reduces oxidative reactivity compared to Methyl 11-hydroperoxyoctadec-9-enoate. Instead, 13(S)-HODE acts as a signaling molecule in inflammation .

Shorter-Chain Esters with Functional Groups

Methyl 12-Hydroxydodec-9-enoate (CAS: 65715-78-8)
  • Structure : Shorter chain (C12 vs. C18) with a hydroxy group at C12 and a double bond at C8.
  • Key Differences : Reduced chain length lowers molecular weight (228.33 g/mol ) and alters solubility (higher hydrophobicity). The hydroxy group is less reactive than hydroperoxy, limiting radical formation .
  • Applications : Used in surfactants and lubricants due to its moderate polarity.

Stereoisomeric and Geometric Variants

(9E,12R)-12-Hydroxyoctadec-9-enoic Acid
  • Structure : Hydroxy group at C12, trans (E) double bond at C9, and R-configuration at C12.
  • Key Differences : The E-geometry at C9 and hydroxy group at C12 result in distinct packing in crystalline phases. Lacks hydroperoxy reactivity, making it more stable .
  • Applications : Studied in lipid membranes for its stereospecific interactions.

Methoxy and Oxo Derivatives

13-Hydroxy-9-Methoxy-10-Oxo-11-Octadecenoic Acid
  • Structure : Methoxy (-OCH₃) at C9, oxo (=O) at C10, and hydroxy at C13.
  • Key Differences : The methoxy and oxo groups introduce electron-withdrawing effects, reducing susceptibility to oxidation compared to hydroperoxy derivatives. The conjugated system (C9–C11) may enhance UV absorption .
  • Applications: Potential use in photochemical studies or as a synthetic intermediate.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₁₉H₃₆O₄ 328.49 Hydroperoxy (C11), double bond (C9) High oxidative reactivity
9(S)-HPOT C₁₈H₃₀O₃ 294.43 Hydroperoxy (C9), three double bonds Precursor in plant signaling
Methyl 12-hydroxydodec-9-enoate C₁₃H₂₄O₃ 228.33 Hydroxy (C12), double bond (C9) Surfactant applications
(9E,12R)-12-Hydroxyoctadec-9-enoic Acid C₁₈H₃₄O₃ 298.46 Hydroxy (C12), trans double bond Membrane studies

Research Findings and Implications

  • Reactivity: this compound’s hydroperoxy group makes it highly reactive in radical chain reactions, unlike hydroxy or methoxy derivatives .
  • Stability: Hydroperoxy compounds are thermally labile, requiring storage at low temperatures, whereas hydroxy esters (e.g., Methyl 12-hydroxydodec-9-enoate) are more stable .
  • Biological Roles : Hydroperoxy derivatives are pivotal in lipid peroxidation cascades, while hydroxy variants like 13(S)-HODE modulate cellular signaling .

Q & A

Q. What experimental designs are optimal for studying hydroperoxide degradation pathways?

  • Methodological Answer : Use isotope-labeled substrates (e.g., ¹⁸O₂) to track oxygen incorporation during decomposition. Pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with kinetic modeling (e.g., Arrhenius plots) to differentiate thermal vs. radical-mediated pathways. Control for autocatalysis by including radical scavengers (e.g., α-tocopherol) in parallel experiments .

Q. How can researchers address challenges in detecting low-abundance hydroperoxide metabolites in biological systems?

  • Methodological Answer : Implement solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) for preconcentration. Use ultra-high-resolution MS (Orbitrap or Q-TOF) with data-independent acquisition (DIA) to enhance sensitivity. Validate findings using stable isotope dilution assays (SIDAs) to correct for matrix effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in hydroperoxide toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. Confirm reproducibility via Bland-Altman plots for paired measurements .

Q. How should researchers handle missing or censored data in oxidation kinetics datasets?

  • Methodological Answer : Use multiple imputation (MI) with predictive mean matching (PMM) for missing data. For left-censored data (values below detection limits), apply Tobit regression or non-parametric Kaplan-Meier estimators. Validate imputation accuracy via cross-validation (k-fold ≥5) .

Ethical & Reporting Standards

Q. What are the best practices for ensuring data integrity in hydroperoxide research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and kinetic datasets in repositories like Zenodo or Figshare. Use electronic lab notebooks (ELNs) with audit trails to prevent data manipulation .

Q. How can researchers mitigate bias in meta-analyses of hydroperoxide bioactivity studies?

  • Methodological Answer : Pre-register protocols on PROSPERO to define inclusion/exclusion criteria. Assess publication bias via funnel plots and Egger’s test. Use GRADE criteria to evaluate evidence quality, downgrading studies with high risk of confounding (e.g., unblinded assays) .

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